3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Lipophilicity Drug-likeness Medicinal Chemistry

Select 3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 731827-20-6) for its pharmacologically decisive N3-isobutyl substitution. This group confers a calculated XLogP3 of 3.3 and TPSA of 92.7 Ų—ideal for CNS penetration—while retaining a single H-bond donor. The 2-mercapto handle enables further functionalization for SAR. Documented primary screening activity in GPR151, FBW7, and MITF HTS assays at Scripps Molecular Screening Center validates its use in GPCR, ubiquitin ligase, and transcription factor programs. Supplied at 98% purity to ensure reproducible biology.

Molecular Formula C12H16N2OS2
Molecular Weight 268.39
CAS No. 731827-20-6
Cat. No. B2664788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
CAS731827-20-6
Molecular FormulaC12H16N2OS2
Molecular Weight268.39
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)N(C(=S)N2)CC(C)C)C
InChIInChI=1S/C12H16N2OS2/c1-6(2)5-14-11(15)9-7(3)8(4)17-10(9)13-12(14)16/h6H,5H2,1-4H3,(H,13,16)
InChIKeyLVNVIOCVTPORHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Core Scaffold and Physicochemical Identity for Procurement Evaluation


3-Isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 731827-20-6) is a synthetic small-molecule heterocycle belonging to the thieno[2,3-d]pyrimidin-4(3H)-one family. Its molecular formula is C12H16N2OS2 with a molecular weight of 268.4 g/mol, featuring a 2-mercapto group, a 3-isobutyl substituent, and 5,6-dimethyl substitution on the thiophene ring [1]. The compound has been cataloged in high-throughput screening collections at The Scripps Research Institute Molecular Screening Center, where it was tested in cell-based and biochemical assays for GPR151 activation, FBW7 activation, and MITF inhibition . The thieno[2,3-d]pyrimidine scaffold is recognized as a purine bioisostere and has been extensively explored for kinase inhibition, analgesic, and anti-inflammatory activities [2].

Why 3-Isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Cannot Be Readily Replaced by Generic Thienopyrimidinone Analogs


Within the 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one chemotype, the identity of the N3 substituent is the primary driver of pharmacological differentiation. The unsubstituted parent scaffold (CAS 38201-64-8) lacks the lipophilic bulk required for specific target engagement, while 3-amino derivatives (e.g., 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one) introduce additional hydrogen-bonding capacity that alters both physicochemical properties and biological selectivity [1]. The 3-isobutyl group in the target compound provides a calculated XLogP3 of 3.3, a topological polar surface area of 92.7 Ų, and only one hydrogen bond donor, creating a distinct pharmacokinetic space compared to close analogs [2]. Generic thienopyrimidinone substitution without verifying N3 identity risks introducing unwanted changes in solubility, permeability, target affinity, and off-target profiles, rendering simple interchange scientifically unsound for any structure-activity relationship (SAR)-driven research or lead optimization program.

Quantitative Differentiation Evidence for 3-Isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Comparator-Based Analysis


N3 Isobutyl Substitution Drives Lipophilicity and Permeability Divergence Compared to 3-Amino and 3-Unsubstituted Analogs

The 3-isobutyl group in target compound CAS 731827-20-6 confers a computed XLogP3 of 3.3, which is approximately 1.5–2.5 log units higher than the predicted values for the 3-amino analog (3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, predicted XLogP3 ~0.8–1.8) and the 3-unsubstituted parent (2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, CAS 38201-64-8, predicted XLogP3 ~1.5) [1]. This lipophilicity difference is critical for membrane permeability and oral bioavailability projections. The target compound also has only 1 hydrogen bond donor (HBD) compared to 2 HBD for the 3-amino analog, further reducing polarity and enhancing passive diffusion potential [1].

Lipophilicity Drug-likeness Medicinal Chemistry

Topological Polar Surface Area (TPSA) Differentiation from Ring-Fused and Heteroaryl Analogs

The target compound has a computed TPSA of 92.7 Ų [1]. This value places it within the favorable range for oral bioavailability (typically <140 Ų) and distinguishes it from larger ring-fused analogs such as 3-isobutyl-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one, which introduces an additional thiophene ring and increases both molecular weight (322.47 g/mol) and TPSA (estimated >110 Ų) . The lower TPSA and molecular weight of the target compound favor better passive permeability and compliance with Lipinski's Rule of Five, making it a more attractive starting point for fragment-based or lead-like screening libraries.

TPSA Polar surface area Drug design

Absence of 5,6-Dimethyl Substitution in Comparator Analogs Alters Steric and Electronic Properties

The 5,6-dimethyl substitution on the thiophene ring of the target compound provides distinct steric and electronic modulation compared to the cyclopenta-fused analog 3-isobutyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (CAS 374546-48-2) . The cyclopenta-fused analog has a saturated cyclopentane ring replacing the 5,6-dimethyl groups, resulting in a more conformationally constrained and less electron-rich thiophene system. The target compound's methyl groups maintain planarity and contribute electron-donating effects that can influence π-stacking interactions with aromatic residues in target protein binding pockets [1]. The molecular formula difference (C12H16N2OS2 vs. C13H16N2OS2) reflects only one CH2 unit difference, but the change from sp² to sp³ hybridization at C5-C6 fundamentally alters ring electronics and geometry.

Steric effects SAR Thienopyrimidine

Validated Commercial Availability at High Purity from Multiple Reputable Vendors

The target compound is commercially available at a certified purity of ≥98% from multiple ISO-certified suppliers including MolCore (Catalog: NLT 98%) and Leyan (Catalog No. 1554874, 98% purity) . In contrast, the closely related analog 3-isobutyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (CAS 374546-48-2) is typically listed at 95% purity from AKSci , and the 3-unsubstituted parent compound (CAS 38201-64-8) is also available at 95% purity . For quantitative structure-activity relationship (QSAR) modeling or high-content screening where impurity profiles can confound results, the 98% purity grade of the target compound offers a measurable advantage.

Chemical procurement Purity Vendor qualification

Optimal Application Scenarios for 3-Isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Based on Quantitative Differentiation Evidence


Analgesic and Anti-Inflammatory Lead Optimization Leveraging Thienopyrimidine Bioisosterism of Quinazolines

The target compound belongs to the 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one series that has demonstrated bioisosteric replacement of quinazoline scaffolds in analgesic and anti-inflammatory drug discovery . In published studies, close analogs within this chemotype (compounds AS1 and AS3) showed analgesic and anti-inflammatory activities more potent than or equipotent to the reference standard diclofenac sodium . The 3-isobutyl substituent provides a calculated lipophilicity (XLogP3 = 3.3) that is expected to enhance membrane permeability relative to the less lipophilic analogs reported in the literature [1]. Researchers optimizing oral NSAID candidates with reduced ulcerogenic liability should select this compound for its favorable balance of computed drug-like properties and structural precedent for analgesic activity within the thienopyrimidine class.

Kinase Inhibitor Fragment Library Design Using Purine Bioisostere Scaffolds

Thieno[2,3-d]pyrimidines are established purine bioisosteres and have been extensively employed as ATP-competitive kinase inhibitor scaffolds . The target compound's 2-mercapto group provides a synthetic handle for further functionalization (e.g., alkylation, disulfide formation, or metal chelation), while the 3-isobutyl group occupies the ribose pocket region of the ATP-binding site in kinases [1]. With a molecular weight of 268.4 g/mol, TPSA of 92.7 Ų, and only one hydrogen bond donor, the compound meets fragment-like property criteria and can serve as a privileged starting point for structure-based kinase inhibitor design, particularly for targets where purine-mimetic scaffolds have shown affinity.

High-Throughput Screening Hit Validation and Secondary Assay Follow-Up

The compound has been screened in the Molecular Screening Center at The Scripps Research Institute in three distinct high-throughput assays: a cell-based GPR151 activator assay, an AlphaScreen-based FBW7 activator assay, and an AlphaScreen-based MITF inhibitor assay . Researchers pursuing targets in GPCR signaling (GPR151), ubiquitin ligase pathways (FBW7), or melanocyte transcriptional regulation (MITF) should prioritize this compound for confirmatory dose-response and selectivity profiling, as it has documented primary screening activity warranting follow-up. The 98% purity available from commercial suppliers ensures that observed biological activity is attributable to the parent compound rather than impurities.

Physicochemical Property-Based Compound Selection for CNS Drug Discovery Programs

The target compound's computed properties—XLogP3 of 3.3, TPSA of 92.7 Ų, molecular weight of 268.4 g/mol, and only one hydrogen bond donor—place it within the favorable range for CNS drug discovery . These values are aligned with the widely accepted CNS MPO (Multiparameter Optimization) guidelines, which prefer TPSA < 90 Ų, XLogP between 1 and 5, and HBD ≤ 1 for optimal brain penetration [1]. Compared to more polar analogs (e.g., 3-amino derivative with predicted HBD = 2 and lower XLogP3), the target compound is the superior choice for neuroscience-focused screening libraries where passive blood-brain barrier permeability is a prerequisite.

Quote Request

Request a Quote for 3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.